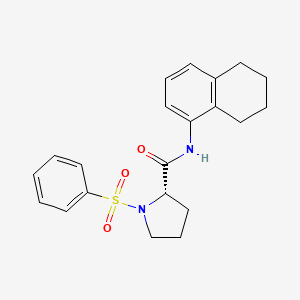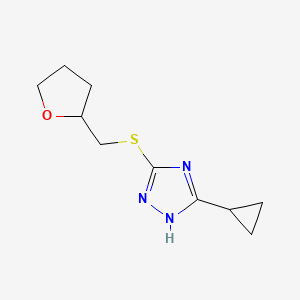
5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the activity of JAK enzymes involved in cytokine signaling pathways. CP-690,550 has been shown to be a potent and selective inhibitor of JAK3, which is primarily expressed in immune cells and plays a crucial role in the development and function of T cells.
Mecanismo De Acción
5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole is a selective inhibitor of JAK3, which is primarily expressed in immune cells and plays a crucial role in the development and function of T cells. JAK3 is a member of the JAK family of tyrosine kinases, which are involved in cytokine signaling pathways. By inhibiting JAK3, this compound effectively blocks the downstream signaling of cytokines, such as interleukin-2 (IL-2), which are known to activate T cells. This results in the suppression of T cell proliferation and cytokine production, which are key processes involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects
This compound has been shown to effectively suppress the activity of T cells, which are known to play a crucial role in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to reduce the levels of various proinflammatory cytokines, such as IL-6, IL-17, and tumor necrosis factor-alpha (TNF-alpha), which are known to be elevated in autoimmune diseases. Furthermore, this compound has been shown to have a synergistic effect when used in combination with other immunosuppressive agents, such as methotrexate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole is its specificity for JAK3, which allows for targeted inhibition of T cell activity without affecting other immune cells or cytokine signaling pathways. Furthermore, this compound has been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events. However, one of the main limitations of this compound is its potential for immunosuppression, which can increase the risk of infections and other adverse events. Therefore, careful monitoring of patients is required when using this compound in clinical settings.
Direcciones Futuras
5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various autoimmune diseases. However, further research is needed to fully understand its mechanism of action, as well as its long-term safety and efficacy. In addition, future studies should explore the potential of this compound in combination with other immunosuppressive agents, as well as its potential for use in other diseases, such as cancer and transplantation. Finally, the development of more selective JAK inhibitors may provide new opportunities for the treatment of autoimmune diseases with fewer side effects.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole involves several steps, starting with the reaction of 4-cyclopropyl-2-methyl-5-nitroimidazole with diethyl oxalate to yield the corresponding oxalate ester. The ester is then converted to the corresponding acid, which is subsequently reacted with thionyl chloride to form the acid chloride. The acid chloride is then reacted with 2-(2-methoxyethoxy)ethylsulfanylamine to yield the desired product, this compound.
Aplicaciones Científicas De Investigación
5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to effectively suppress the activity of T cells, which are known to play a crucial role in the pathogenesis of autoimmune diseases. Furthermore, this compound has been shown to have a synergistic effect when used in combination with other immunosuppressive agents, such as methotrexate.
Propiedades
IUPAC Name |
5-cyclopropyl-3-(oxolan-2-ylmethylsulfanyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-8(14-5-1)6-15-10-11-9(12-13-10)7-3-4-7/h7-8H,1-6H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHSJOWSJYSRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSC2=NNC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
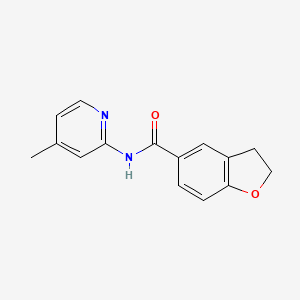

![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
![N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7503263.png)
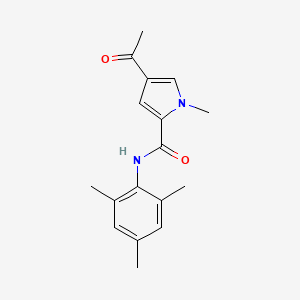

![3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7503276.png)

![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7503286.png)
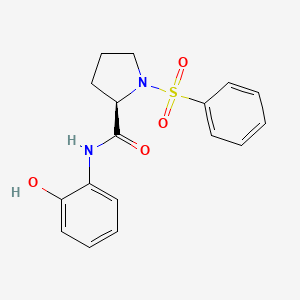
![3-[(1-Methylsulfonyl-2,3-dihydroindole-5-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7503309.png)
![N,N-dimethyl-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B7503310.png)

